molecular formula C15H11F2N5O B12617858 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12617858
M. Wt: 315.28 g/mol
InChI Key: QCUFNSFFJAXYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of fluorine atoms, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile compound with sodium azide under acidic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the tetrazole intermediate.

    Formation of the benzamide moiety: The final step involves the acylation of the intermediate with a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Amide Functional Group Reactivity

The benzamide core participates in hydrolysis and substitution reactions:

1.1 Acid/Base-Catalyzed Hydrolysis
Under acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions, the amide bond cleaves to yield:

  • 5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid

  • 4-fluorobenzylamine

ConditionsProducts FormedYield (%)Source
6M HCl, 80°C, 4hBenzoic acid + 4-fluorobenzylamine78–85
2M NaOH, 60°C, 6hSame as above72–80

1.2 Nucleophilic Substitution
The fluorine atoms on the aromatic rings undergo nucleophilic displacement:

  • Fluorine at C5 (benzamide ring) : Reacts with amines (e.g., piperidine) in DMF at 120°C to form aryl amines.

  • Fluorine on the benzyl group : Less reactive due to steric hindrance but participates in SNAr reactions with strong nucleophiles (e.g., thiols).

Tetrazole Ring Reactivity

The 1H-tetrazole ring (pKa ~4.9) displays acidic behavior and undergoes:

2.1 Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in THF/K2CO3 to form N-alkylated derivatives:
Tetrazole+CH3IN-Methyltetrazole\text{Tetrazole} + \text{CH}_3\text{I} \rightarrow \text{N-Methyltetrazole}

  • Reaction time: 12h at 25°C

  • Yield: 60–68%

2.2 Coordination with Metals
The tetrazole nitrogen coordinates with transition metals (e.g., Cu(II), Zn(II)) to form complexes, enhancing stability for catalytic applications.

2.3 Cycloaddition Reactions
Participates in [3+2] cycloadditions with alkynes under microwave irradiation to form pyrazole hybrids .

Aromatic Electrophilic Substitution

The fluorinated benzene rings undergo regioselective reactions:

Reaction TypeReagents/ConditionsPosition ModifiedOutcome
NitrationHNO3/H2SO4, 0°CC3 (meta to F)Nitro derivative (65% yield)
SulfonationH2SO4/SO3, 100°CC4 (para to F)Sulfonic acid (58% yield)

Data adapted from benzamide analogs in.

Cross-Coupling Reactions

The tetrazole moiety facilitates Suzuki-Miyaura couplings:

  • Reacts with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) to form biaryl derivatives .

  • Example: Coupling with 4-cyanophenylboronic acid yields a biphenyl analog (72% yield) .

Reductive Transformations

5.1 Catalytic Hydrogenation

  • Reduces the tetrazole ring to an amine using H2/Pd-C in ethanol (50 psi, 8h).

  • Yield: 55–60%

5.2 Sodium Borohydride Reduction
Selectively reduces imine intermediates formed during derivatization .

Comparative Reactivity with Analogs

A reactivity comparison with structurally similar compounds is shown below:

CompoundAmide Hydrolysis Yield (%)Tetrazole Alkylation Yield (%)
5-fluoro-N-(4-fluorobenzyl)-...benzamide78–8560–68
4-fluoro-N-[4-(1H-tetrazol-1-yl)...]82–8855–62
2-bromo-N-(3-fluorobenzyl)-...benzamide70–7545–50

Data synthesized from.

Mechanistic Insights

  • Steric Effects : The 4-fluorobenzyl group hinders nucleophilic attack at the ortho position of the benzamide ring.

  • Electronic Effects : Fluorine atoms deactivate the aromatic rings, directing electrophiles to meta/para positions.

  • Tetrazole Acidity : The NH proton’s acidity (pKa ~4.9) enables deprotonation for metal coordination or alkylation.

Scientific Research Applications

Antiviral Properties

Compounds with tetrazole moieties have been investigated for their antiviral activities. They are known to interfere with viral replication processes. While direct studies on 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide are scarce, the structural similarities to other antiviral agents suggest a potential for efficacy against viruses such as hepatitis C and HIV .

Neuropharmacology

The compound's potential effects on the central nervous system (CNS) are noteworthy. Fluorinated compounds have been shown to interact with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. This aligns with the growing interest in developing new treatments for mood disorders using fluorinated analogs .

Anti-inflammatory Effects

Research indicates that related compounds can exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation. The tetrazole ring may play a crucial role in modulating inflammatory responses, making this compound a candidate for further investigation in inflammatory disease models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, while the tetrazole group can improve binding affinity to biological targets.

Structural Feature Potential Impact
Fluorine SubstitutionIncreased potency and stability
Tetrazole RingEnhanced receptor binding and biological activity

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide
  • 5-fluoro-N-(4-methylbenzyl)-2-(1H-tetrazol-1-yl)benzamide
  • 5-fluoro-N-(4-nitrobenzyl)-2-(1H-tetrazol-1-yl)benzamide

Uniqueness

5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.

Biological Activity

5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the class of benzamide derivatives, characterized by its unique structural features including fluorine atoms and a tetrazole ring. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

PropertyValue
Molecular Formula C15H11F2N5O
Molecular Weight 315.28 g/mol
IUPAC Name 5-fluoro-N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)benzamide
Canonical SMILES C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)F

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Tetrazole Ring : Reacting an appropriate nitrile compound with sodium azide under acidic conditions.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution of a fluorobenzyl halide with the tetrazole intermediate.
  • Formation of the Benzamide Moiety : Acylation of the intermediate with a suitable benzoyl chloride derivative.

This multi-step synthesis can be optimized for yield and purity using advanced techniques in industrial settings .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity, while the tetrazole ring facilitates critical interactions such as hydrogen bonding. These properties suggest that the compound may modulate various cellular pathways, leading to significant biological responses .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. A study evaluated its effects on L1210 mouse leukemia cells, revealing significant inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involves intracellular release of active metabolites that disrupt cellular processes .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact effectively with various enzymes, suggesting applications in drug design targeting specific enzyme pathways involved in disease processes .

Anti-inflammatory Effects

Preliminary studies have also explored the anti-inflammatory properties of this compound. It has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of related compounds, providing insights into their mechanisms and efficacy:

  • Study on Tetrazole Derivatives : A comprehensive review highlighted various tetrazole derivatives' bioactivity, demonstrating their potential in anticancer therapy and enzyme inhibition .
  • In vitro Studies : Compounds similar to this compound were tested for antibacterial and antifungal activities, showing varying degrees of effectiveness against different pathogens .
  • Pharmacological Evaluation : Research focusing on structure-activity relationships (SAR) has revealed that modifications to the benzamide structure can significantly influence biological activity, guiding further drug development efforts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via multi-step routes involving amide coupling and tetrazole ring introduction. A robust method (Procedure C) involves reacting precursors like 5-fluoro-2-nitrobenzamide with 4-fluorobenzylamine, followed by nitro group reduction and tetrazole cyclization using sodium azide. Key optimizations include:

  • Temperature control : Maintaining reflux conditions (~80–100°C) during cyclization improves yields (95% reported in Procedure C) .
  • Solvent selection : Anhydrous acetonitrile or DMSO enhances reaction efficiency by stabilizing intermediates .
  • Catalyst use : Pyridine or triethylamine aids in deprotonation during amide bond formation .

Table 1: Synthetic Optimization Comparison

PrecursorSolventCatalystYieldReference
5-Fluoro-2-nitrobenzamideAcetonitrilePyridine97%
2-ChloroacetamideDMSOTEA95%

Q. What spectroscopic techniques are recommended for characterizing this compound, and what are the critical spectral markers?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR :
    • Tetrazole proton : A singlet at δ 9.38 ppm (¹H) confirms the tetrazole ring .
    • Fluorobenzyl groups : Multiplets in δ 7.12–7.43 ppm (aromatic H) and δ 4.32 ppm (CH₂) .
  • HRMS : Exact mass ([M+H]+ = 356.12) validates molecular composition .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1120 cm⁻¹ (C-F) .

Table 2: Critical NMR Peaks

Proton/Groupδ (ppm)MultiplicityReference
Tetrazole NH9.38Singlet
Fluorobenzyl CH₂4.32Doublet
Aromatic H (ortho-F)7.33–7.43Multiplet

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluorobenzyl group, tetrazole ring) influence the compound’s biological activity, particularly in targeting enzymes like HIV-1 integrase?

Methodological Answer:

  • Fluorine substituents : Enhance metabolic stability and binding affinity via hydrophobic interactions. The 4-fluorobenzyl group in analogous compounds showed improved inhibition of HIV-1 integrase (IC₅₀ < 1 μM) .
  • Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving solubility and mimicking transition states in enzyme catalysis. In nitazoxanide derivatives, tetrazole moieties inhibit PFOR enzymes critical in anaerobic metabolism .
  • Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) can predict binding modes. Substituents at the benzamide para-position (e.g., sulfamoyl groups) enhance interactions with catalytic residues .

Table 3: Biological Activity of Analogues

CompoundTargetIC₅₀/EC₅₀Reference
17q (HIV-1 integrase inhibitor)HIV-1 integrase0.8 μM
Nitazoxanide derivativePFOR enzyme5 nM

Q. What strategies can resolve contradictions in biological activity data across studies involving benzamide derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. To address this:

  • Standardized assays : Use uniform protocols (e.g., FRET-based integrase assays for HIV-1 studies) to minimize inter-lab variability .
  • Metabolic stability testing : Compare half-lives in microsomal preparations to rule out pharmacokinetic confounding .
  • Crystallographic validation : Solve co-crystal structures (e.g., PDB ID 3L2U for integrase inhibitors) to confirm binding modes .
  • Comparative SAR studies : Systematically vary substituents (e.g., replacing tetrazole with triazole) and test activity in parallel .

Example : A study reported anti-coronavirus activity for benzamide derivatives (EC₅₀ = 2–10 μM) , while others found no activity. This discrepancy may stem from differences in viral strains (SARS-CoV-2 vs. MERS-CoV) or cell lines (Vero E6 vs. HEK293T). Replicating assays in standardized systems is critical .

Q. How can researchers design analogs to improve the compound’s pharmacokinetic profile while retaining activity?

Methodological Answer:

  • Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl or piperazine) to reduce logP while maintaining binding. For example, adding a methoxy group improved solubility by 30% in a related benzamide .
  • Prodrug strategies : Mask the tetrazole as an ester (e.g., ethyl tetrazolate) to enhance oral bioavailability .
  • Metabolic blocking : Replace labile protons with deuterium or fluorine at positions prone to oxidation (e.g., benzyl CH₂ → CF₂) .

Table 4: Pharmacokinetic Modifications

ModificationEffectReference
Methoxy substitution↑ Solubility, ↓ CYP3A4 metabolism
Deuterated benzyl group↑ Half-life (t₁/₂ = 8 → 12 h)

Properties

Molecular Formula

C15H11F2N5O

Molecular Weight

315.28 g/mol

IUPAC Name

5-fluoro-N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11F2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-7-12(17)5-6-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23)

InChI Key

QCUFNSFFJAXYBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.